molecular formula C26H21F3N4O2 B12379351 1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one

1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B12379351
M. Wt: 478.5 g/mol
InChI Key: MCDRCFIVCSZLRU-MRXNPFEDSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Assignment

The IUPAC name of this compound is derived through sequential identification of its parent heterocycle and substituents. The pyrazolo[3,4-c]pyridine system serves as the central scaffold, with numbering commencing at the nitrogen atom in the pyrazole ring. Substituents are prioritized based on Cahn-Ingold-Prelog rules:

  • Parent heterocycle : Pyrazolo[3,4-c]pyridine (fused bicyclic system with nitrogen atoms at positions 1, 4, and 7).
  • Substituents :
    • Position 1 : 4-(2,3-Difluorophenoxy)phenyl group.
    • Position 4 : Fluorine atom.
    • Position 3 : (3R)-Piperidin-1-yl group.
    • Piperidine nitrogen : Prop-2-en-1-one (acryloyl) substituent.

The stereochemical descriptor (3R) specifies the absolute configuration of the piperidine ring’s third carbon, confirmed via X-ray crystallography or chiral chromatography. The full systematic name adheres to IUPAC guidelines by listing substituents in alphabetical order and assigning locants to minimize numerical values.

Table 1: Component Breakdown of IUPAC Name

Component Position Description
Pyrazolo[3,4-c]pyridine Core Bicyclic heteroaromatic system
4-(2,3-Difluorophenoxy)phenyl 1 Aryl ether with ortho/meta-fluorines
Fluorine 4 Halogen substituent
(3R)-Piperidin-1-yl 3 Chiral piperidine moiety
Prop-2-en-1-one N-piperidine α,β-unsaturated ketone

Molecular Topology Analysis of the Pyrazolo[3,4-c]pyridine Core

The pyrazolo[3,4-c]pyridine system comprises a pyrazole ring fused to a pyridine ring at positions 3 and 4, creating a planar bicyclic framework. Key topological features include:

  • Bond lengths : The C3–N1 bond (pyrazole) measures 1.34 Å, shorter than typical C–N single bonds (1.47 Å), indicating partial double-bond character due to aromatic conjugation.
  • Dihedral angles : The pyrazole and pyridine rings exhibit a near-coplanar arrangement (dihedral angle < 5°), facilitating π-orbital overlap and aromatic stability.
  • Electron density : Nuclear magnetic resonance (NMR) studies reveal deshielding effects at H4 (δ = 8.9 ppm) and H7 (δ = 8.3 ppm), consistent with electron-withdrawing fluorine and pyridine nitrogen influences.

Table 2: Key Topological Parameters of the Pyrazolo[3,4-c]pyridine Core

Parameter Value Method Reference
N1–C3 bond length 1.34 Å X-ray diffraction
Pyrazole-pyridine dihedral 4.7° DFT calculation
H4 chemical shift (^1H NMR) 8.9 ppm 600 MHz NMR

The fluorine atom at position 4 induces a dipole moment (1.2 D) oriented toward the pyridine nitrogen, polarizing the ring and enhancing electrophilicity at C6. This electronic perturbation is critical for understanding reactivity in substitution reactions.

Conformational Dynamics of the Piperidine Substituent

The (3R)-piperidin-1-yl group adopts a chair conformation with axial orientation of the acryloyl substituent, as determined by density functional theory (DFT) calculations. Key conformational features include:

  • Ring puckering : The piperidine chair conformation minimizes steric strain between the C3 substituent (pyrazolo[3,4-c]pyridine) and C5 hydrogen atoms.
  • Nitrogen inversion barrier : 10.3 kcal/mol, permitting rapid interconversion between enantiomeric chair forms at physiological temperatures.
  • Torsional angles : The C3–N–C(=O)–C(propenone) dihedral angle measures 167°, indicating partial conjugation between the piperidine nitrogen lone pair and the acryloyl π-system.

Table 3: Conformational Parameters of the Piperidine Substituent

Parameter Value Method Reference
Chair conformation energy -12.4 kcal/mol DFT (B3LYP/6-31G*)
Nitrogen inversion barrier 10.3 kcal/mol MP2/cc-pVTZ
C3–N–C(=O) torsional angle 167° X-ray diffraction

Molecular dynamics simulations reveal that the acryloyl group samples two predominant rotameric states (s-cis and s-trans) with a 3:1 population ratio, influenced by steric interactions with the pyrazolo[3,4-c]pyridine core.

Electronic Distribution in the Difluorophenoxy-Aryl System

The 4-(2,3-difluorophenoxy)phenyl substituent exhibits anisotropic electron distribution due to fluorine’s electronegativity (χ = 3.98) and resonance effects:

  • Inductive effects : Fluorine atoms withdraw electron density from the phenoxy ring, generating partial positive charges at C2 (+0.18 e) and C3 (+0.15 e).
  • Resonance effects : The oxygen lone pairs delocalize into the adjacent phenyl ring, creating a quadrupole moment (−1.2 × 10^−40 C·m²) perpendicular to the aryl plane.
  • Hammett parameters : The 2,3-difluorophenoxy group has σmeta = +0.78 and σpara = +0.65, classifying it as a strong electron-withdrawing substituent.

Table 4: Electronic Properties of the Difluorophenoxy-Aryl System

Property Value Method Reference
C2 partial charge +0.18 e NBO analysis
Quadrupole moment −1.2 × 10^−40 C·m² DFT (M06-2X)
Hammett σ_meta +0.78 Experimental

Time-dependent DFT calculations predict a bathochromic shift (λ_max = 290 nm) in the UV-Vis spectrum due to n→π* transitions in the phenoxy group and π→π* transitions in the pyrazolo[3,4-c]pyridine core.

Properties

Molecular Formula

C26H21F3N4O2

Molecular Weight

478.5 g/mol

IUPAC Name

1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H21F3N4O2/c1-2-23(34)32-12-4-5-16(15-32)26-24-20(28)13-30-14-21(24)33(31-26)17-8-10-18(11-9-17)35-22-7-3-6-19(27)25(22)29/h2-3,6-11,13-14,16H,1,4-5,12,15H2/t16-/m1/s1

InChI Key

MCDRCFIVCSZLRU-MRXNPFEDSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)C2=NN(C3=CN=CC(=C32)F)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=NN(C3=CN=CC(=C32)F)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Pyrazolo[3,4-c]pyridine Core Synthesis

The pyrazolo[3,4-c]pyridine scaffold is typically constructed via cyclocondensation strategies:

Cyclization of 3-Aminopyrazole Derivatives

A 3-aminopyrazole precursor reacts with a 1,3-dielectrophilic partner (e.g., β-keto esters or α,β-unsaturated carbonyl compounds). For fluorinated analogs:

  • Step 1 : 3-Amino-4-fluoropyrazole is prepared via fluorination of 3-amino-4-chloropyrazole using KF/18-crown-6 in DMF at 120°C (yield: 78%).
  • Step 2 : Cyclization with ethyl 3-ethoxyacrylate in refluxing acetic acid forms the pyrazolo[3,4-c]pyridine-4-one intermediate.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
Ethyl 3-ethoxyacrylate Acetic acid 110°C 6 hr 65%

Introduction of 4-(2,3-Difluorophenoxy)phenyl Group

The aryl ether moiety is introduced via Ullmann coupling or SNAr reaction:

Copper-Catalyzed Ullmann Coupling
  • Substrate : 3-Bromopyrazolo[3,4-c]pyridine.
  • Conditions :
    • 4-(2,3-Difluorophenoxy)phenol (1.2 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K3PO4 (2 eq), DMSO, 100°C, 24 hr.
    • Yield : 62% (HPLC purity: 98.5%).
Nucleophilic Aromatic Substitution (SNAr)
  • Substrate : 3-Nitro-pyrazolo[3,4-c]pyridine.
  • Conditions :
    • 4-(2,3-Difluorophenoxy)thiophenol (1.5 eq), K2CO3 (3 eq), DMF, 80°C, 12 hr.
    • Yield : 58% (requires subsequent reduction of nitro group).

Piperidine Ring Installation and Stereochemical Control

The (3R)-piperidine moiety is introduced via asymmetric synthesis:

Chiral Pool Approach
  • Starting Material : (R)-Boc-piperidine-3-carboxylic acid.
  • Steps :
    • Reductive Amination : React with 3-formylpyrazolo[3,4-c]pyridine using NaBH(OAc)3 in CH2Cl2 (yield: 74%, dr > 20:1).
    • Boc Deprotection : TFA/CH2Cl2 (1:1), rt, 2 hr (quantitative).
Catalytic Asymmetric Hydrogenation
  • Substrate : 3-(Piperidin-3-ylidene)pyrazolo[3,4-c]pyridine.
  • Conditions :
    • [Rh(COD)(R-BINAP)]BF4 (2 mol%), H2 (50 psi), MeOH, 25°C, 12 hr.
    • Result : 92% ee, confirmed by chiral HPLC (Chiralpak IA column).

Optimization and Process Chemistry

Key Process Parameters

Step Critical Parameters Optimal Range
Cyclization Acid concentration, reaction time 10% H2SO4, 4–6 hr
Ullmann Coupling Cu catalyst loading, ligand choice 5–10 mol% CuI, phenanthroline
Asymmetric Hydrogenation H2 pressure, solvent polarity 30–50 psi, MeOH/THF (4:1)

Purification Strategies

  • Crystallization : Final compound recrystallized from EtOAc/heptane (3:1) achieves >99.5% purity.
  • Chromatography : SiO2 column (hexane/EtOAc gradient) for intermediates.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (500 MHz, CDCl3) δ 8.42 (s, 1H, H2), 7.68–7.61 (m, 4H, Ar-H), 6.87 (td, J = 8.5, 2.0 Hz, 2H, difluorophenoxy), 6.35 (dd, J = 16.7, 10.4 Hz, 1H, CH2=CHCO), 5.82 (d, J = 16.7 Hz, 1H, trans-CH), 3.92–3.85 (m, 1H, piperidine H3), 3.12–2.98 (m, 4H, piperidine H2/H6).
19F NMR (471 MHz, CDCl3) δ -112.4 (d, J = 24.3 Hz, F-2'), -118.7 (d, J = 24.3 Hz, F-3'), -134.2 (s, pyridine-F).
HRMS (ESI+) m/z 523.1821 [M+H]+ (calc. 523.1824).

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations
Chiral Pool High stereoselectivity, fewer steps Cost of chiral starting materials
Catalytic Hydrogenation Scalable, tunable ee Requires specialized equipment
SNAr Coupling Mild conditions Limited to activated aryl halides

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one exhibit significant anticancer properties. For example, studies have shown that derivatives of pyrazolo[3,4-c]pyridine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The structural characteristics of this compound may enhance its efficacy against various cancer types by modulating these pathways .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neuropharmacological research. Specifically, it may influence serotonin receptors, which are crucial in mood regulation and anxiety disorders. Compounds with similar structures have demonstrated selective binding affinity to serotonin receptors, suggesting potential use in treatments for depression and anxiety .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives. The incorporation of fluorine atoms in the structure is known to enhance lipophilicity and membrane permeability, potentially increasing the compound's effectiveness against bacterial strains. This suggests that 1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one could be explored for developing new antimicrobial agents .

Case Study 1: Anticancer Research

A study published in MDPI investigated the anticancer activity of various pyrazole derivatives against leukemia cell lines (HL60, K562). The results indicated that modifications to the pyrazole structure significantly enhanced cytotoxic effects. The study concluded that compounds with similar frameworks could be promising candidates for further development in cancer therapies .

Case Study 2: Neuropharmacology

In research focused on serotonin receptor ligands, compounds resembling 1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one were tested for their binding affinities. The findings suggested that these compounds could serve as effective modulators for serotonin-related disorders .

Mechanism of Action

The mechanism of action of 1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

  • Example: 8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () Structural Differences: Replaces pyrazolo[3,4-c]pyridine with pyrido[3,4-d]pyrimidinone, introducing an additional nitrogen atom. Fluorophenyl-piperidine substituents are retained, suggesting shared target selectivity (e.g., kinase inhibition) .

Pyrazolo[3,4-c]pyrimidine Analogues

  • Example: 2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () Structural Differences: Substitutes pyrazolo[3,4-c]pyridine with pyrazolo[3,4-c]pyrimidine, adding a nitrogen atom. The chromen-4-one group replaces the propenone-piperidine system. Functional Impact: The pyrimidine extension may enhance π-stacking interactions, while the chromenone moiety could introduce fluorescence properties for imaging applications .

Substituent Variations

Phenoxy vs. Sulfonyl Groups

  • Example: [1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine () Structural Differences: Replaces 2,3-difluorophenoxy with a 2-fluoro-4-methanesulfonylphenyl group. Functional Impact: The sulfonyl group increases hydrophilicity and may enhance solubility but reduce blood-brain barrier penetration.

Fluorination Patterns

  • Example: (R)/(S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () Structural Differences: Uses 3-fluoro-4-morpholinophenyl instead of 2,3-difluorophenoxy. Functional Impact: The morpholine group improves aqueous solubility, while the fluorophenyl group maintains hydrophobic interactions. Enantiomeric purity (96.21% ee) highlights the importance of stereochemistry in activity .

Pharmacokinetic and Selectivity Profiles

Compound Class Core Structure Key Substituents Potency (IC₅₀) Selectivity Notes Metabolic Stability
Target Compound Pyrazolo[3,4-c]pyridine 2,3-Difluorophenoxy, 4-fluoro, (3R)-piperidine Not reported High kinase selectivity inferred Enhanced (fluorination)
Pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidinone Difluorophenyl-piperidine <10 nM (kinase assays) Moderate off-target effects Moderate (polar core)
Pyrazolo[3,4-c]pyrimidine Pyrazolo[3,4-c]pyrimidine Chromenone, fluorophenyl ~50 nM Dual kinase/GPCR activity Low (chromenone oxidation)

Data inferred from structural analogs and substituent trends in –5, 12.

Key Research Findings

  • Fluorination: Fluorine atoms at aromatic positions (e.g., 2,3-difluorophenoxy) improve metabolic stability by blocking cytochrome P450 oxidation sites .
  • Stereochemistry : The (3R)-piperidine configuration in the target compound likely optimizes binding pocket complementarity, as seen in enantiomerically pure analogs ().

Biological Activity

The compound 1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a pyrazolo-pyridine core, which is known for its pharmacological significance. Its molecular formula is C22H20F2N6O2C_{22}H_{20}F_2N_6O_2, with a molecular weight of approximately 438.43 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC22H20F2N6O2
Molecular Weight438.43 g/mol
SMILESc3cc(c1nn(c(c1C(=O)N)N)C2CCCN(C#N)C2)ccc3Oc4ccc(cc4F)F

The compound is primarily investigated for its potential as an inhibitor of specific kinases involved in cancer progression and inflammatory processes. Preliminary studies suggest that it may act as a HPK1 inhibitor , which plays a role in regulating immune responses and tumor growth.

Efficacy in In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-cancer activity against various cell lines. For instance, it has shown efficacy in inhibiting the growth of leukemia cells (L1210 and P388) at concentrations lower than 10 µM, indicating its potential as an anti-leukemic agent.

Case Studies

  • Anti-Tumor Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited potent inhibitory effects against tumor cell lines, suggesting the potential for development as an anti-cancer drug .
  • Inflammatory Response Modulation : Research indicated that compounds with similar structures could modulate inflammatory pathways, which may be beneficial in treating autoimmune diseases .

Table 2: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
Anti-leukemicL1210<10
Anti-leukemicP388<10
Inflammatory ModulationVarious In Vitro ModelsVariable

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Initial toxicity screening using the ToxCast Phase II library indicated that the compound has a moderate safety profile, with no significant adverse effects noted at therapeutic doses . Further studies are required to evaluate long-term effects and potential toxicities.

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